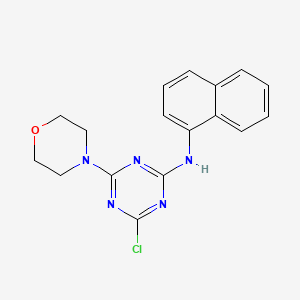

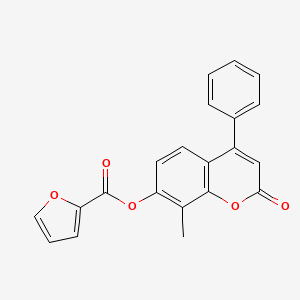

4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- "4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine" is a triazine derivative synthesized for various applications, including potential pharmaceutical use. Triazine compounds are known for their wide range of biological and pharmaceutical activities.

Synthesis Analysis

- This compound can be synthesized by the reaction of 2,4,6-trichloro-1,3,5-triazine with suitable amines and morpholine. An example of a similar synthesis is seen in the preparation of 4-Chloro-6-morpholino-N2-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazin-2-amine, where intermolecular hydrogen bonding is present in the crystal structure (Yi‐Ping Jiang et al., 2007).

Molecular Structure Analysis

- The triazine ring in these compounds is typically planar, with the morpholine ring displaying a chair conformation. The crystal structure of similar compounds reveals intermolecular N—H⋯O hydrogen bonding (Yi‐Ping Jiang et al., 2007).

Chemical Reactions and Properties

- Triazine derivatives engage in various chemical reactions, influenced by their functional groups. For instance, reactions involving double proton transfer and amino-imino tautomerization in excited states have been studied in similar compounds (Zong‐Jun Li et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research into derivatives similar to 4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine has shown potential antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including compounds with morpholine components, demonstrating moderate to good antimicrobial activities against test microorganisms. The study highlights the synthesis process and the biological efficacy of these compounds, suggesting their potential in developing new antimicrobial agents Bektaş et al., 2010.

Antileukemic Activity

Another significant application is in the development of antileukemic drugs. Dolzhenko et al. (2021) described a fast synthesis method for diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. Their method produced compounds with notable antileukemic activity, showcasing the therapeutic potential of triazine derivatives in cancer treatment Dolzhenko et al., 2021.

Antibacterial Activity

Zhi Cai (2010) focused on the synthesis and antibacterial evaluation of a compound structurally similar to 4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine. The target molecule exhibited promising antibacterial activity, emphasizing the potential use of such compounds in combating bacterial infections Cai Zhi, 2010.

Catalytic Applications

Research by Xie et al. (2013) explored the palladium-catalyzed dearomatization reactions involving chloromethylnaphthalene and the cyclic amine morpholine. Their findings contribute to understanding the catalytic mechanisms of triazine derivatives, potentially enhancing their utility in synthetic organic chemistry Xie et al., 2013.

Eigenschaften

IUPAC Name |

4-chloro-6-morpholin-4-yl-N-naphthalen-1-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c18-15-20-16(22-17(21-15)23-8-10-24-11-9-23)19-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUIUWSZWBZFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)

![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)